

14-Dehydrobrowniine: A Technical Overview of a Scarcely Characterized Diterpenoid Alkaloid

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Compound of Interest

Compound Name: 14-Dehydrobrowniine

Cat. No.: B15592924

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive summary of the currently available physical and chemical properties of **14-Dehydrobrowniine**. It is important to note that this compound is not extensively characterized in publicly accessible scientific literature. Consequently, this document highlights the existing data, which is limited, and outlines general methodologies that would be applicable for its further study.

Core Chemical and Physical Properties

Data for **14-Dehydrobrowniine** is sparse, with most available information being calculated or estimated rather than experimentally determined. The following tables summarize the known quantitative data for this compound.

Table 1: General Chemical Identifiers for **14-Dehydrobrowniine**

Identifier	Value	Source
CAS Number	4829-56-5	[1]
Molecular Formula	C ₂₅ H ₃₉ NO ₇	[1]
Molecular Weight	465.58 g/mol	[1]
Synonyms	14-Dehydrobrowniine	[1]

Table 2: Reported Physical Properties of **14-Dehydrobrowniine**

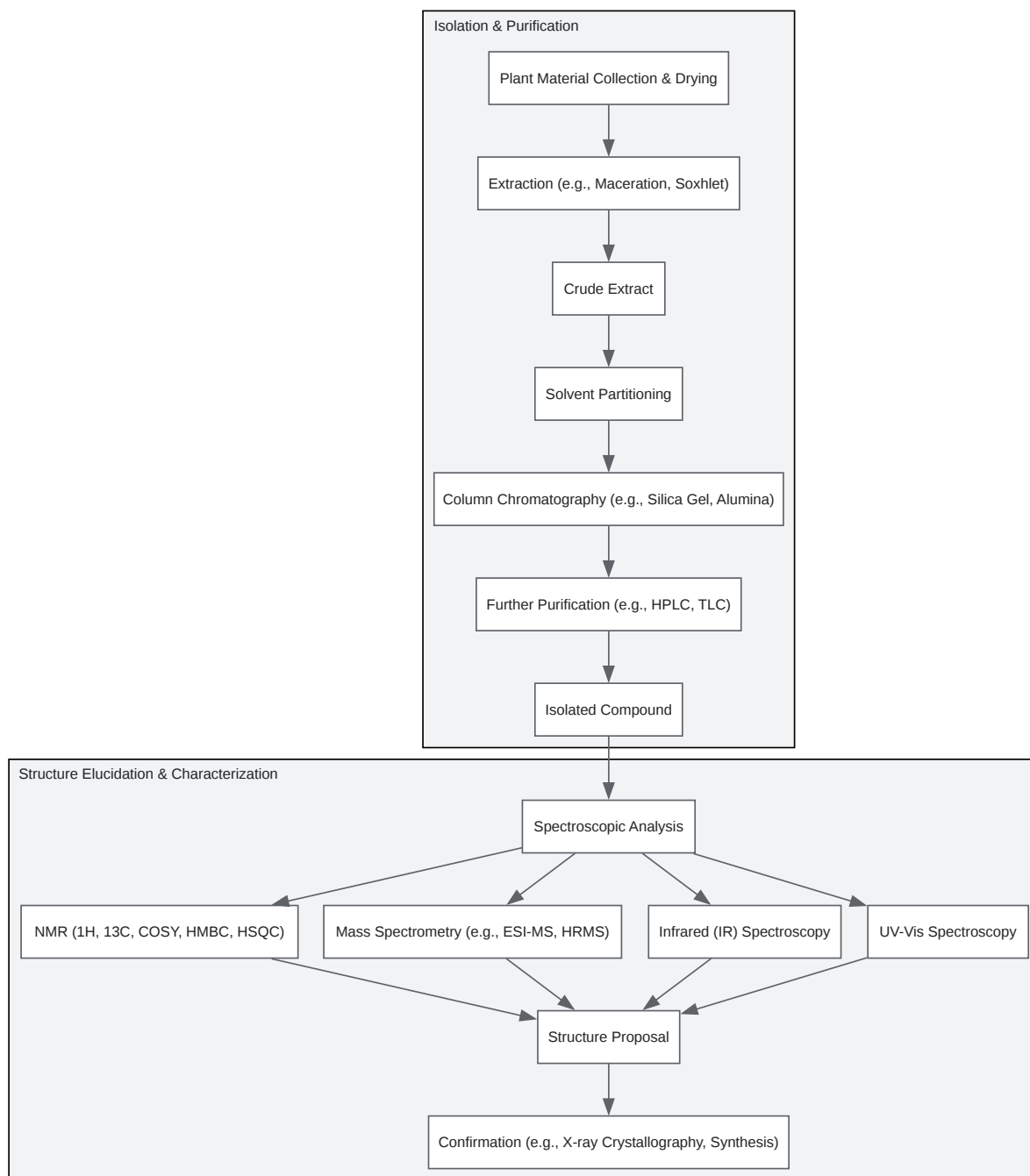
Property	Value	Notes	Source
Boiling Point	568.73°C	Rough estimate	[2]
Density	1.1902 g/cm ³	Rough estimate	[2]
pKa	12.32 ± 0.70	Predicted	[2]
Refractive Index	1.6000	Estimate	[2]
Melting Point	Not available	-	-
Solubility	Not available	-	-
Spectral Data (NMR, IR, MS)	Not available	-	-

General Experimental Protocols for Alkaloid Research

While specific experimental protocols for **14-Dehydrobrowniine** are not available, this section outlines a generalized workflow for the isolation and characterization of a novel or uncharacterized alkaloid from a plant source, based on common practices in natural product chemistry.

General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **14-Dehydrobrowniine**.



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A generalized workflow for the isolation and characterization of natural products.

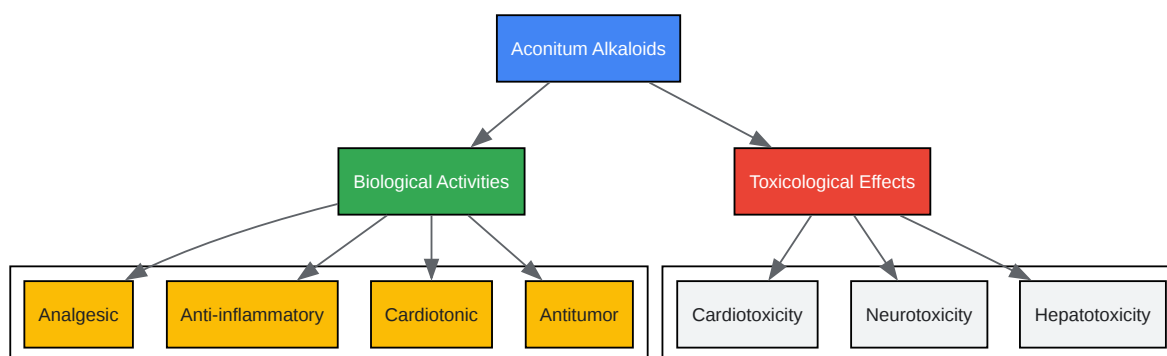
Biological Context: The Aconitum Alkaloids

14-Dehydrobrowniine belongs to the Aconitum alkaloids, a class of diterpenoid compounds known for their wide range of biological activities and significant toxicity.[3] While the specific biological effects of **14-Dehydrobrowniine** have not been documented, research on related compounds provides a basis for potential areas of investigation.

Aconitum alkaloids are recognized for their analgesic, anti-inflammatory, and cardiotonic effects.[3] However, their therapeutic application is limited by a narrow therapeutic window and high toxicity, including cardiotoxicity and neurotoxicity.[3]

Potential Biological Activities of Aconitum Alkaloids

The following diagram illustrates the general spectrum of biological activities associated with Aconitum alkaloids. It is important to emphasize that these are general activities for the class of compounds and have not been specifically demonstrated for **14-Dehydrobrowniine**.



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General biological activities and toxicities of Aconitum alkaloids.

Future Directions

The significant lack of data for **14-Dehydrobrowniine** presents a clear opportunity for further research. A systematic study involving the isolation, purification, and comprehensive spectroscopic analysis is required to fully elucidate and confirm its structure. Subsequently, in

vitro and in vivo studies would be necessary to determine its biological activity profile and toxicological properties. Such research would contribute to a better understanding of the structure-activity relationships within the Aconitum alkaloid class and could potentially uncover novel therapeutic leads.

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References

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